molecular formula C11H14FN B13666977 1-(4-Fluoro-3-methylbenzyl)azetidine

1-(4-Fluoro-3-methylbenzyl)azetidine

Cat. No.: B13666977
M. Wt: 179.23 g/mol
InChI Key: AKSFMNQJWOMOFF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylbenzyl)azetidine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the use of metalated azetidines and practical C(sp3)–H functionalization . Industrial production methods often utilize microwave irradiation and solid support techniques to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(4-Fluoro-3-methylbenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:

Scientific Research Applications

1-(4-Fluoro-3-methylbenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylbenzyl)azetidine is primarily driven by its ability to interact with biological targets through its nitrogen atom and the fluoro group. The ring strain facilitates the formation of reactive intermediates, which can bind to enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include enzyme inhibition and receptor modulation, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Fluoro-3-methylbenzyl)azetidine can be compared with other azetidines and related compounds:

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H14FN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

AKSFMNQJWOMOFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC2)F

Origin of Product

United States

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